N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
Description
N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-8-oxa-3-azabicyclo[321]octane-3-carboxamide is a complex organic compound featuring a unique bicyclic structure
Properties
IUPAC Name |
N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-3-2-4-14-15(7-8-21-16(11)14)18-17(20)19-9-12-5-6-13(10-19)22-12/h2-4,12-13,15H,5-10H2,1H3,(H,18,20)/t12?,13?,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOKDMLVYCNUCY-SSDMNJCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)NC(=O)N3CC4CCC(C3)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@@H](CCO2)NC(=O)N3CC4CCC(C3)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular [3+2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient construction of the bicyclic core . The process generally includes:
Formation of the nitrone intermediate: This is achieved by reacting a hydroxylamine derivative with an aldehyde or ketone.
Cycloaddition reaction: The nitrone intermediate undergoes an intramolecular cycloaddition to form the bicyclic structure.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model for understanding complex bicyclic systems and their behavior under various chemical conditions.
Biology
Biologically, N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has shown potential in modulating biological pathways, making it a candidate for drug development. Its ability to interact with specific enzymes or receptors is of particular interest.
Medicine
In medicine, this compound is being explored for its therapeutic potential. It may act as an inhibitor or modulator of certain biological targets, offering possibilities for treating diseases such as cancer, neurological disorders, and infections.
Industry
Industrially, the compound’s unique properties could be harnessed in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide analogs: Compounds with slight modifications in the bicyclic core or functional groups.
Other bicyclic compounds: Such as those derived from indole or isoquinoline scaffolds.
Uniqueness
What sets this compound apart is its specific combination of a chromenyl group with a bicyclic oxa-azabicyclo structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
